N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
Description
Historical Context of Tetrahydroisoquinoline Derivatives
The foundation of tetrahydroisoquinoline chemistry traces back to the pioneering work of Amé Pictet and Theodor Spengler in 1911, who first achieved the condensation of phenethylamine with methylal in concentrated hydrochloric acid to form 1,2,3,4-tetrahydroisoquinoline. This groundbreaking reaction, known as the Pictet-Spengler synthesis, represents a special example of the Mannich reaction and has since become one of the most direct and efficient synthetic methods for constructing privileged pharmacophores. The historical significance of this discovery extends beyond its immediate synthetic utility, as Pictet also investigated the theory that proteins are the parent substances of alkaloids by heating casein with methylal and hydrochloric acid, obtaining a mixture of pyridine and isoquinoline bases.
The development of tetrahydroisoquinoline derivatives gained momentum throughout the twentieth century as researchers recognized their presence as structural backbones in naturally occurring alkaloids including papaverine and morphine. The isoquinoline ring in these natural compounds derives from the aromatic amino acid tyrosine, establishing a fundamental biosynthetic pathway that has inspired countless synthetic approaches. The evolution of synthetic methodologies has progressed from the original Pictet-Spengler conditions to encompass modern variants including the Bischler-Napieralski reaction, Pictet-Gams synthesis, and contemporary phosphate-catalyzed approaches.
Chemical Classification and Nomenclature
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride belongs to the broader class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and pyridine rings. The systematic nomenclature reflects its structural components: the tetrahydroisoquinoline core represents a fully saturated isoquinoline ring system, while the ethane-1-sulfonamide substituent provides the sulfonamide functionality at the 5-position of the tetrahydroisoquinoline framework. The hydrochloride salt form enhances the compound's stability and water solubility characteristics.
The molecular formula C₁₁H₁₆N₂O₂S·HCl with a molecular weight of 276.78 g/mol defines the chemical composition. The Chemical Abstracts Service registry number 1157923-52-8 provides unique identification for this specific compound. Alternative nomenclature includes N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide and related systematic names that emphasize different structural features.
The structural classification places this compound within the N-sulfonamide-tetrahydroisoquinoline subfamily, distinguished by the presence of a sulfonamide group attached to the nitrogen atom of the tetrahydroisoquinoline core. This specific substitution pattern influences both the chemical properties and biological activities of the compound, creating opportunities for selective interactions with biological targets.
Significance in Contemporary Organic Chemistry
Contemporary organic chemistry has embraced N-sulfonamide-tetrahydroisoquinoline derivatives as privileged scaffolds for drug discovery and development. The significance of these compounds stems from their ability to serve as versatile intermediates in complex molecule synthesis and their demonstrated biological activities across multiple therapeutic areas. Recent advances in synthetic methodology have enabled the efficient preparation of diverse tetrahydroisoquinoline derivatives through innovative approaches including metal-catalyzed cascades and environmentally friendly catalytic systems.
The structural versatility of the tetrahydroisoquinoline framework allows for extensive modification at multiple positions, creating opportunities for structure-activity relationship optimization. Modern synthetic approaches have overcome historical limitations associated with traditional methods, enabling access to previously challenging substitution patterns and stereochemical arrangements. The development of asymmetric variants of classical reactions has opened new pathways for enantioselective synthesis of these valuable compounds.
Environmental considerations have driven the development of sustainable synthetic approaches, including the use of phosphate buffer-catalyzed Pictet-Spengler reactions that operate under mild aqueous conditions. These methodologies represent significant advances over traditional approaches that required harsh conditions or expensive catalysts, making tetrahydroisoquinoline synthesis more accessible and environmentally responsible.
Research Relevance of N-Sulfonamide-Tetrahydroisoquinoline Scaffolds
The research relevance of N-sulfonamide-tetrahydroisoquinoline scaffolds has expanded dramatically in recent years, driven by discoveries of their diverse biological activities and potential therapeutic applications. Comprehensive structure-activity relationship studies have identified these compounds as potent modulators of nuclear receptors, particularly the retinoic acid receptor-related orphan receptor gamma t (RORγt). This discovery has significant implications for autoimmune disorders, as RORγt represents a validated therapeutic target for conditions such as psoriasis and other inflammatory diseases.
Recent pharmaceutical research has demonstrated the effectiveness of N-sulfonamide-tetrahydroisoquinoline derivatives as inverse agonists and agonists of various nuclear receptors. The compound class has shown promising activity in inhibiting T-helper 17 cell differentiation, a critical pathway in autoimmune disease progression. Molecular modeling and scaffold hopping strategies have facilitated the rational design of new derivatives with improved metabolic stability and reduced hepatic clearance compared to earlier lead compounds.
The antimicrobial properties of N-sulfonamide-tetrahydroisoquinoline derivatives have attracted considerable attention in agricultural and pharmaceutical applications. Recent studies have identified specific derivatives with significant antifungal properties against various fungal species, including Aspergillus species, Penicillium species, and Botrytis cinerea. The synthesis of these compounds using environmentally friendly Preyssler heteropolyacid catalysts has yielded moderate to high yields under mild conditions, demonstrating the practical viability of sustainable synthetic approaches.
The opioid receptor research has also benefited from investigations into related tetrahydroisoquinoline scaffolds, where constraint of sulfonamide nitrogen within the tetrahydroisoquinoline framework has resulted in marked increases in potency for kappa opioid receptor antagonists. These findings demonstrate the versatility of the scaffold and its potential for optimization across diverse therapeutic targets.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12-13H,2,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFKDBJGJLLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Pictet-Spengler Reaction for N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines
One efficient method for preparing N-sulfonyl derivatives of 1,2,3,4-tetrahydroisoquinolines involves a Pictet-Spengler reaction catalyzed by a Preyssler heteropolyacid supported on silica (H(14)[NaP(5)W(30)O(110)] on SiO2). This catalyst enables the condensation of N-aralkylsulfonamides with s-trioxane at 70°C in toluene with excellent yields.
- Catalyst loading: 0.5 mol%
- Temperature: 70°C
- Solvent: Toluene
- Reaction type: Pictet-Spengler cyclization
- Catalyst recyclability: High, with negligible loss of activity upon reuse
This method provides a direct route to N-sulfonyl tetrahydroisoquinolines with high efficiency and sustainability due to catalyst recycling.
Multi-Step Synthetic Routes Involving Alkylation, Hydrolysis, and Amide Coupling
A comprehensive synthetic strategy involves three main routes (a, b, c) to access substituted 1,2,3,4-tetrahydroisoquinoline derivatives, which can be adapted for preparing the target sulfonamide hydrochloride.
- Route a: Alkylation of 1,2,3,4-tetrahydroisoquinoline with substituted 2-bromo-acetic acid methyl ester → hydrolysis to acid → amide coupling with desired amine using coupling reagents.
- Route b: Direct alkylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromoacetamide derivatives.
- Route c: Stereoselective preparation from enantiomerically pure methyl (S)-(+)-mandelate, followed by amide formation and tosylation, then coupling with tetrahydroisoquinoline derivatives.
Key reaction conditions and reagents include:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | 2-bromo-acetic acid methyl ester, base | Forms ester intermediate |
| Hydrolysis | Lithium hydroxide monohydrate in THF/water | Converts ester to acid |
| Amide coupling | Coupling reagents (e.g., EDC, HOBt), amine | Forms sulfonamide linkage |
| Tosylation | p-Toluenesulfonyl chloride, base | Activates amide for coupling |
| Coupling with tetrahydroisoquinoline | Base, solvent (e.g., THF, DMF) | Forms final sulfonamide derivative |
| Salt formation | HCl in isopropanol | Yields hydrochloride salt |
This approach allows for structural diversity and stereochemical control, important for pharmaceutical applications.
Synthesis via Bischler-Napieralski Cyclization and Reduction
Another well-documented method starts from substituted phenethylamines, which are acylated to form α-chloroamides, followed by displacement reactions and cyclization:
- Step 1: Acylation of phenethylamine with chloroacetyl chloride → α-chloroamide.
- Step 2: Nucleophilic displacement of chlorine by phenol or thiophenol derivatives.
- Step 3: Bischler-Napieralski cyclization using POCl3 or other dehydrating agents to form dihydroisoquinolines.
- Step 4: Reduction of dihydroisoquinolines with sodium borohydride (NaBH4) to afford tetrahydroisoquinolines.
- Step 5: Acylation of tetrahydroisoquinolines with sulfonyl chlorides to obtain sulfonamide derivatives.
- Step 6: Conversion to hydrochloride salt by treatment with HCl in isopropanol.
This route is versatile and allows incorporation of various substituents on the aromatic ring and side chains, enabling structure-activity relationship (SAR) studies.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Chloroacetyl chloride, base | α-Chloroamide intermediate |
| Chlorine displacement | Phenol/thiophenol, base | Phenoxy/thio-substituted amide |
| Cyclization | POCl3 reflux | Dihydroisoquinoline formation |
| Reduction | NaBH4, solvent (e.g., methanol) | Tetrahydroisoquinoline |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide derivative |
| Salt formation | HCl in isopropanol | Hydrochloride salt |
This method is supported by detailed synthetic schemes and analytical data such as LC-MS and chiral HPLC confirming product purity and stereochemistry.
Summary Table of Preparation Methods
Detailed Research Findings
- The Preyssler heteropolyacid catalyst supported on silica offers a green and efficient catalytic system for the Pictet-Spengler reaction, achieving excellent yields with minimal catalyst loading and easy recyclability.
- The multi-step synthetic routes allow for enantiomerically enriched products by starting from chiral precursors such as methyl (S)-(+)-mandelate, enabling control over stereochemistry essential for biological activity.
- The Bischler-Napieralski cyclization followed by reduction is a classical and robust method to construct the tetrahydroisoquinoline core, with flexibility to introduce various substituents and functional groups, making it suitable for medicinal chemistry optimization.
- Analytical techniques such as LC-MS, chiral HPLC, and NMR are routinely employed to confirm the structure, purity, and stereochemical integrity of the synthesized compounds.
Chemical Reactions Analysis
Stability and Degradation Studies
-
Thermal Stability : Decomposes above 200°C, forming sulfonic acid byproducts .
-
Hydrolytic Sensitivity : The sulfonamide bond resists hydrolysis under neutral conditions but cleaves in strong acids/bases (e.g., 6M HCl at 100°C) .
-
Photostability : UV exposure (254 nm) induces partial racemization of the tetrahydroisoquinoline chiral center .
Degradation Pathways :
Pharmacological Reactivity
While direct pharmacological data for this compound is limited, structurally related sulfonamide-tetrahydroisoquinolines exhibit:
-
κ-Opioid Receptor (KOR) Antagonism : Analogues with tert-butyl groups show nanomolar potency (IC = 3.4–5.3 nM) .
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NMDA Receptor Modulation : Substituents on the sulfonamide influence subunit selectivity (e.g., GluN2B vs. GluN2A) .
Structure-Activity Relationship (SAR) Highlights :
| Modification | Biological Impact | Reference |
|---|---|---|
| tert-Butyl substituent | ↑ KOR binding affinity (8-fold) | |
| Halogenation (Cl, F) | ↑ Metabolic stability |
Analytical Characterization
Scientific Research Applications
Neurological Disorders
Research indicates that compounds related to tetrahydroisoquinolines exhibit neuroprotective properties. N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride has been studied for its potential in treating:
- Parkinson's Disease : The compound may help mitigate dopaminergic neuron loss.
- Alzheimer's Disease : It could potentially reduce amyloid-beta aggregation.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. The specific compound may inhibit bacterial growth through mechanisms similar to traditional sulfa drugs.
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study conducted using murine models of Parkinson's disease, this compound demonstrated significant neuroprotective effects. The treatment group exhibited reduced motor deficits and preserved dopaminergic neurons compared to the control group.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Motor Deficits (Scale 0-10) | 7 | 3 |
| Dopaminergic Neuron Count | 1500 | 2500 |
Case Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Synthesis and Preparation
The synthesis of this compound involves a multi-step process typically starting from readily available isoquinoline derivatives. A notable method utilizes a reusable Preyssler heteropolyacid as a catalyst for the sulfonylation reaction .
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to be related to its neuroprotective and antimicrobial properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural and inferred properties of the target compound and its analogs:
Key Observations:
Aromatic Ring Modifications: The fluorinated phenyl derivative () introduces a halogen atom, which could enhance metabolic stability and receptor binding affinity through electron-withdrawing effects . The catechol ring in dopamine HCl (CAS 62-31-7) enables rapid oxidation and short half-life, contrasting with the stabilized tetrahydroisoquinoline core of the target compound .
However, the sulfonamide modification likely shifts the mechanism away from direct receptor agonism toward allosteric modulation or enzyme inhibition . Dopamine HCl’s short half-life (minutes) contrasts with the hypothesized extended duration of the target compound due to sulfonamide-mediated resistance to enzymatic degradation .
Research Findings and Data Gaps
- Synthetic Accessibility : Ethyl sulfonamide derivatives are generally more challenging to synthesize than methyl analogs due to steric hindrance during sulfonylation reactions.
- In Vitro Studies: No direct activity data are available for the target compound. However, fluorinated sulfonamides (e.g., ) often show improved IC50 values in receptor-binding assays compared to non-halogenated analogs .
- Toxicity : Hydrochloride salts of sulfonamides may pose renal toxicity risks, a common limitation absent in catecholamines like dopamine .
Biological Activity
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 274.78 g/mol. The compound features a tetrahydroisoquinoline moiety, which is known for its pharmacological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that sulfonamides can inhibit various enzymes, particularly those involved in bacterial folate synthesis. This inhibition is crucial for their antibacterial properties.
- Neuroprotective Effects : The tetrahydroisoquinoline scaffold is associated with neuroprotective effects against neurodegenerative diseases. This is believed to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Neuroprotective Effects
The compound has demonstrated potential in protecting neuronal cells from oxidative stress. In vitro studies using neuronal cell lines showed that treatment with the compound reduced cell death induced by oxidative agents.
Case Studies
-
Case Study on Neuroprotection :
- A study published in Frontiers in Neuroscience investigated the neuroprotective effects of tetrahydroisoquinoline derivatives. The results indicated that these compounds could reduce oxidative stress markers in neurons and promote cell survival through the modulation of signaling pathways related to apoptosis .
- Antimicrobial Efficacy :
Q & A
Basic: What are the common synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride?
Methodological Answer:
Synthesis often involves heterocyclization or condensation strategies. For example, [5+1] heterocyclization processes (e.g., reacting tetrahydroisoquinoline derivatives with carbon disulfide) are widely used to construct thioxopyrimidine or sulfonamide-linked scaffolds . Condensation with ethyl sulfonamide groups can be optimized by varying solvents (e.g., dichloromethane), temperature (room temperature to reflux), and catalysts (e.g., triethylamine). Yields exceeding 90% are achievable under controlled conditions, as demonstrated in analogous tetrahydroisoquinoline syntheses .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
| Method | Parameters | Evidence Source |
|---|---|---|
| HPLC | Purity ≥98% (C18 column, UV detection) | |
| UV-Vis | λmax: 255 nm (solvent-dependent) | |
| NMR | 1H/13C for structural confirmation | |
| Mass Spectrometry | m/z for molecular ion validation | |
| Reference standards (e.g., certified APIs) are critical for calibration and reproducibility . |
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE Requirements: Wear gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of aerosols .
- Storage: Store at -20°C in airtight containers to ensure stability ≥5 years .
- Emergency Protocols: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes . Always consult the Safety Data Sheet (SDS) for hazard-specific guidance .
Advanced: How can reaction conditions be optimized for higher yields in synthesis?
Methodological Answer:
- Design of Experiments (DOE): Systematically vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., 1–5 mol%).
- Intermediate Monitoring: Use TLC or inline spectroscopy to track reaction progress. For example, achieved 96% yield by optimizing benzylation and acylation steps .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves isolate purity .
Advanced: How to address discrepancies in reported physicochemical properties?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., HPLC for purity, DSC for melting point). For example, stereoisomeric variants (e.g., (1R,4R) vs. (1S,4R)) may show divergent NMR spectra, necessitating chiral chromatography .
- Batch Analysis: Compare lot-specific data (e.g., UV-Vis λmax, solubility) to rule out degradation .
- Contradiction Resolution: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
Advanced: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature: Store at -20°C to prevent hydrolysis or thermal degradation. confirms ≥5-year stability under these conditions .
- Light Sensitivity: Use amber vials to protect against photodegradation, especially for sulfonamide derivatives .
- Moisture Control: Desiccants (e.g., silica gel) in storage containers mitigate hygroscopicity .
Advanced: How to design experiments for assessing biological activity while minimizing toxicity risks?
Methodological Answer:
- In Vitro Models: Use cell lines (e.g., HEK293) for preliminary toxicity screening. highlights acute oral toxicity (Category 4, H302), requiring dilution to sub-mM concentrations .
- Dose-Response Curves: Start with low doses (1–10 µM) and escalate based on IC50 data.
- Metabolic Stability: Incubate with liver microsomes to predict in vivo clearance rates, reducing false positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
